

# 2',6'-Dimethoxypaulownin chemical structure and properties

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2',6'-Dimethoxypaulownin

Cat. No.: B14030393

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## An In-depth Technical Guide to 2',6'-Dimethoxypaulownin

For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, and potential biological activities of **2',6'-Dimethoxypaulownin**, a novel derivative of the furofuran lignan, paulownin. As "**2',6'-Dimethoxypaulownin**" is not a systematically recognized compound, this document proposes a chemically rational structure and synthesizes available data on structurally related compounds to predict its characteristics. This whitepaper is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and evaluation of this and similar methoxylated lignans for therapeutic applications.

## Introduction

Lignans are a diverse class of polyphenolic compounds found in plants, known for their wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. Paulownin, a naturally occurring furofuran lignan, has been the subject of interest for its potential therapeutic properties. This guide focuses on a hypothetical derivative, **2',6'-Dimethoxypaulownin**, which is not found in the current chemical literature. Based on the

structure of paulownin and standard chemical nomenclature, we propose the structure of **2',6'-Dimethoxypaulownin** as (3R,3aS,6S,6aR)-3-(1,3-benzodioxol-5-yl)-6-(2,6-dimethoxyphenyl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]furan-3a-ol. This structure incorporates the core furofuran skeleton of paulownin with a 2,6-dimethoxyphenyl moiety, a substitution known to influence the biological activity of related compounds.

## Chemical Structure and Properties

The proposed chemical structure of **2',6'-Dimethoxypaulownin** is presented below, followed by a table summarizing its predicted and known properties based on analysis of its constituent parts and similar known lignan structures.

Proposed Chemical Structure:

(3R,3aS,6S,6aR)-3-(1,3-benzodioxol-5-yl)-6-(2,6-dimethoxyphenyl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]furan-3a-ol

Table 1: Chemical and Physical Properties of **2',6'-Dimethoxypaulownin** and Related Compounds

Property	2',6'- Dimethoxypaulown in (Predicted)	Paulownin (Experimental)	2,6- Dimethoxyphenol (Experimental)
Molecular Formula	C22H24O7	C20H18O7	C8H10O3
Molecular Weight	400.42 g/mol	370.35 g/mol	154.16 g/mol <a href="#">[1]</a>
IUPAC Name	(3R,3aS,6S,6aR)-3- (1,3-benzodioxol-5- yl)-6-(2,6- dimethoxyphenyl)-3,4, 6,6a-tetrahydro-1H- furo[3,4-c]furan-3a-ol	(3R,3aS,6S,6aR)-3,6- bis(1,3-benzodioxol-5- yl)-3,4,6,6a- tetrahydro-1H- furo[3,4-c]furan-3a-ol	2,6-dimethoxyphenol
Melting Point	Not available	104-105 °C	55-57 °C <a href="#">[1]</a>
Boiling Point	Not available	Not available	261 °C <a href="#">[1]</a>
Solubility	Predicted to be soluble in organic solvents like methanol, ethanol, DMSO, and chloroform. Limited solubility in water.	Soluble in organic solvents.	Slightly soluble in water; soluble in ethanol, ether, and benzene. <a href="#">[1]</a>
Appearance	Predicted to be a crystalline solid.	Crystalline solid.	White to light tan crystalline solid. <a href="#">[1]</a>

Table 2: Predicted and Representative Spectroscopic Data

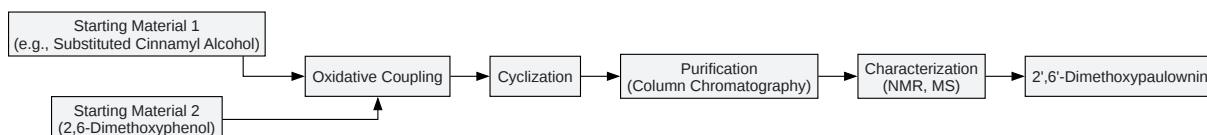
Spectroscopic Data	2',6'-Dimethoxypaulownin (Predicted)	Paulownin (Representative Data)
<sup>1</sup> H NMR (CDCl <sub>3</sub> , δ ppm)	Signals for the furofuran core protons, two methoxy groups (~3.8-3.9 ppm), the methylenedioxy protons (~5.9 ppm), and aromatic protons.	Signals for furofuran core, methylenedioxy protons, and aromatic protons.
<sup>13</sup> C NMR (CDCl <sub>3</sub> , δ ppm)	Carbons of the furofuran skeleton, methoxy carbons (~56 ppm), methylenedioxy carbon (~101 ppm), and aromatic carbons.	Carbons of the furofuran skeleton, methylenedioxy carbon, and aromatic carbons.
Mass Spectrometry (ESI-MS)	m/z: [M+H] <sup>+</sup> ≈ 401.15, [M+Na] <sup>+</sup> ≈ 423.13	m/z: [M+H] <sup>+</sup> ≈ 371.11, [M+Na] <sup>+</sup> ≈ 393.09

## Experimental Protocols

As **2',6'-Dimethoxypaulownin** is a hypothetical compound, no specific experimental protocols for its synthesis or isolation exist. However, based on the synthesis of other unsymmetrical furofuran lignans, a potential synthetic strategy can be outlined.[2][3][4][5]

## Proposed Synthetic Pathway

A plausible synthetic route would involve the coupling of two different substituted phenylpropane units. A general approach for the synthesis of unsymmetrical furofuran lignans is the acid-catalyzed reaction of a vinyl furan intermediate with a substituted phenol.



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Caption: Proposed general workflow for the synthesis of **2',6'-Dimethoxypaulownin**.

Detailed Steps:

- Preparation of Precursors: Synthesis of the appropriate C6-C3 phenylpropanoid precursors. One precursor would be derived from piperonal (to form the 1,3-benzodioxole moiety) and the other from 2,6-dimethoxyphenol.
- Oxidative Dimerization: Stereoselective oxidative coupling of the two different phenylpropanoid units using an oxidizing agent such as ferric chloride or a laccase enzyme. This step is crucial for establishing the correct stereochemistry of the furofuran core.
- Purification: The crude product would be purified using chromatographic techniques, such as column chromatography on silica gel, followed by recrystallization to obtain the pure **2',6'-Dimethoxypaulownin**.

## Characterization Methods

The structure of the synthesized compound would be confirmed using standard spectroscopic techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  NMR and  $^{13}\text{C}$  NMR spectroscopy would be used to determine the chemical structure, including the connectivity of atoms and the stereochemistry of the furofuran ring. 2D NMR techniques such as COSY, HSQC, and HMBC would be employed for complete assignment of all proton and carbon signals.
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula of the compound. Fragmentation patterns observed in MS/MS experiments could provide further structural information.
- X-ray Crystallography: If a suitable single crystal can be obtained, X-ray crystallography would provide unambiguous determination of the three-dimensional structure and absolute stereochemistry.

# Potential Biological Activities and Signaling Pathways

While the biological activities of **2',6'-Dimethoxypaulownin** have not been investigated, the activities of structurally related lignans provide insights into its potential therapeutic applications.<sup>[6][7][8][9]</sup>

## Antioxidant and Anti-inflammatory Activity

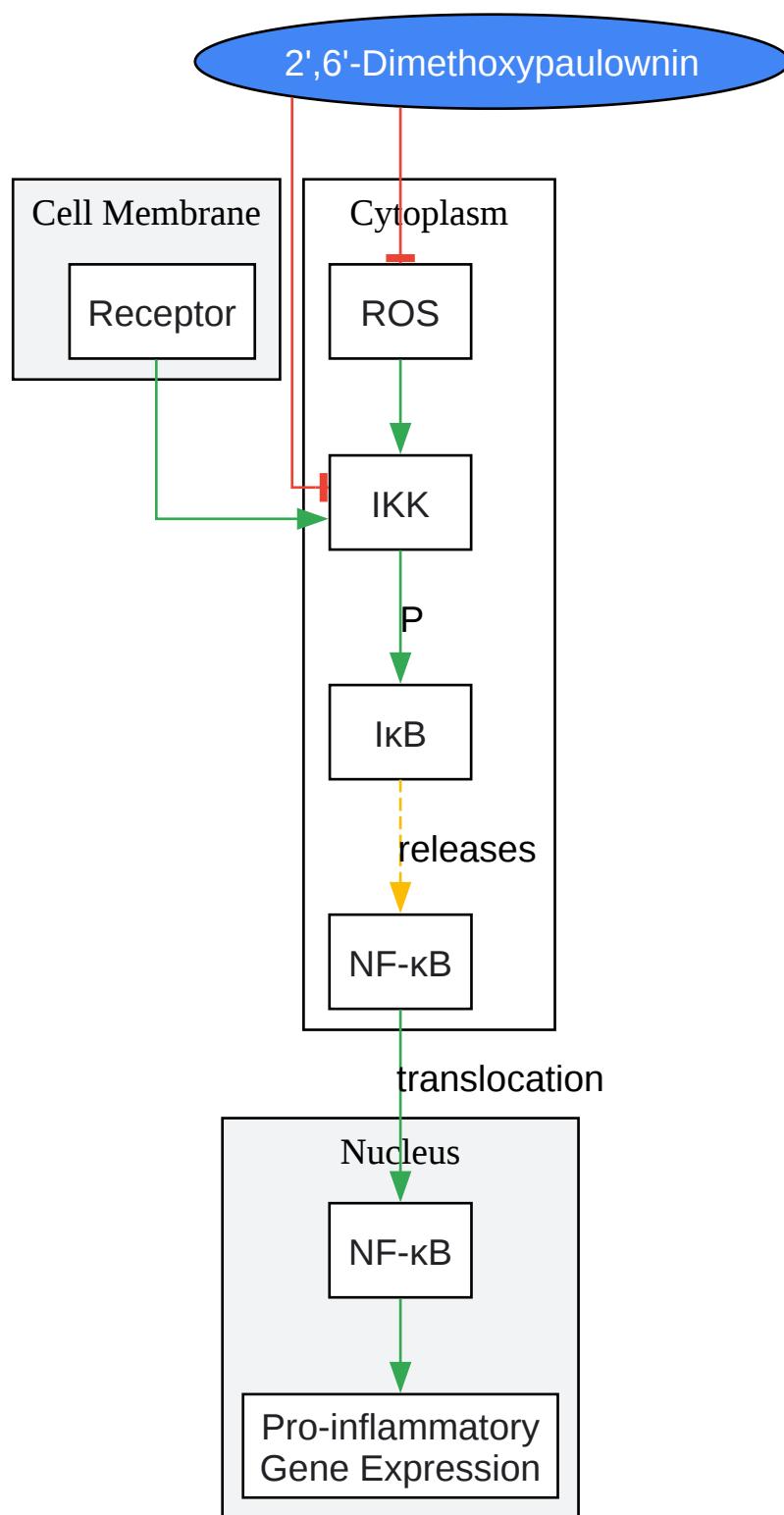
Many lignans exhibit significant antioxidant properties due to their ability to scavenge free radicals. The presence of methoxy groups on the phenyl ring can modulate this activity. Additionally, lignans are known to possess anti-inflammatory effects, often through the inhibition of pro-inflammatory signaling pathways.

## Anticancer Activity

Certain lignans have demonstrated cytotoxic effects against various cancer cell lines. The proposed mechanism often involves the induction of apoptosis and inhibition of cell proliferation. The substitution pattern on the aromatic rings plays a crucial role in the anticancer potency.

## Potential Signaling Pathway Modulation

Based on studies of other lignans, **2',6'-Dimethoxypaulownin** may modulate key cellular signaling pathways involved in inflammation and cancer.



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Caption: Potential inhibition of the NF-κB signaling pathway by **2',6'-Dimethoxypaulownin**.

This diagram illustrates the potential mechanism by which **2',6'-Dimethoxypaulownin** could exert anti-inflammatory effects by inhibiting the activation of the NF- $\kappa$ B pathway, a key regulator of inflammation.

## Conclusion and Future Directions

This technical guide has proposed a plausible structure for the novel compound **2',6'-Dimethoxypaulownin** and has provided a comprehensive overview of its predicted properties and potential biological activities based on existing knowledge of related furofuran lignans. The synthesis and characterization of this compound are warranted to validate these predictions. Future research should focus on the stereoselective synthesis of **2',6'-Dimethoxypaulownin**, followed by in vitro and in vivo evaluation of its antioxidant, anti-inflammatory, and anticancer properties. Elucidation of its precise mechanisms of action and structure-activity relationships will be crucial for its potential development as a therapeutic agent.

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